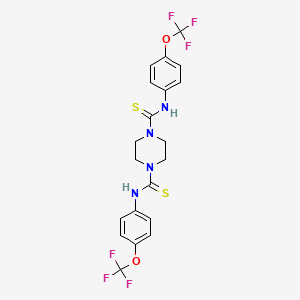

(4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,4-N-bis[4-(trifluoromethoxy)phenyl]piperazine-1,4-dicarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N4O2S2/c21-19(22,23)31-15-5-1-13(2-6-15)27-17(33)29-9-11-30(12-10-29)18(34)28-14-3-7-16(8-4-14)32-20(24,25)26/h1-8H,9-12H2,(H,27,33)(H,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJOAHCWWVPXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)NC2=CC=C(C=C2)OC(F)(F)F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione, hereafter referred to as Compound A, is a complex organic molecule with potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on available studies, including cytotoxicity against various cancer cell lines, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

Compound A features a piperazine core substituted with a thioxo group and trifluoromethoxy phenyl moieties. The presence of trifluoromethoxy groups is notable as they are often associated with enhanced biological activity due to their electron-withdrawing properties.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds similar to Compound A, particularly focusing on the 1,3,4-thiadiazole derivatives. These derivatives have shown significant anticancer properties against various human cancer cell lines, including:

- MCF-7 (breast carcinoma) : Compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .

- HepG2 (liver carcinoma) : The EC50 values for certain thiadiazole derivatives were reported as low as 10.28 µg/mL, showcasing their potential as effective anticancer agents .

- A549 (lung carcinoma) : Some derivatives demonstrated good antiproliferative activity, suggesting that modifications in chemical structure can enhance efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethoxy groups has been linked to increased biological activity. For instance, studies indicate that compounds featuring these substituents often outperform their non-fluorinated counterparts in terms of cytotoxicity against cancer cells. The SAR analysis suggests that:

- Substituent Positioning : The position of substituents on the phenyl ring can significantly influence the biological activity. For example, modifications at the para position often yield more potent compounds compared to ortho or meta substitutions .

- Thioxo Group Influence : The thioxo moiety appears to enhance interaction with biological targets, potentially through improved binding affinity due to additional hydrogen bonding capabilities .

While specific mechanisms for Compound A are not fully elucidated, related compounds have demonstrated several modes of action:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Induction of apoptosis via activation of caspases has been observed in studies involving structurally related compounds, indicating a potential pathway for therapeutic action .

Case Studies and Research Findings

- Case Study on MCF-7 Cells :

- Research on HepG2 Cells :

-

General Antiproliferative Activity :

- Compounds featuring trifluoromethoxy groups have consistently shown improved antiproliferative activity across various cancer types including breast carcinoma (T47D), colon carcinoma (HT-29), and others. These findings support the hypothesis that structural modifications can lead to enhanced therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.